molecular formula C18H23NO3S B497724 N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide CAS No. 913241-42-6

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide

Cat. No.: B497724
CAS No.: 913241-42-6
M. Wt: 333.4g/mol
InChI Key: MOWAXFNPELJMOF-UHFFFAOYSA-N
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Description

N-Benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group, a benzyl moiety attached to the nitrogen, and three additional substituents: a propoxy group at position 2 and methyl groups at positions 4 and 5.

Properties

IUPAC Name

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-10-22-17-11-14(2)15(3)12-18(17)23(20,21)19-13-16-8-6-5-7-9-16/h5-9,11-12,19H,4,10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWAXFNPELJMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide exhibits several pharmacological activities that make it a subject of interest in drug development.

  • Anti-inflammatory Activity : This compound has been studied for its potential role as an anti-inflammatory agent. Its structural similarity to other sulfonamides suggests it may inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Anticonvulsant Potential : Preliminary studies indicate that sulfonamide derivatives can exhibit anticonvulsant properties. This compound may contribute to the modulation of neurotransmitter systems involved in seizure activity .

Therapeutic Uses

The therapeutic implications of this compound are significant:

  • Pain Management : As a sulfonamide derivative, it may have applications in managing pain associated with inflammatory conditions. Its mechanism may involve the inhibition of pain pathways at the molecular level .
  • Immunomodulatory Effects : The compound has shown potential as an immunomodulator, enhancing immune responses when used in conjunction with adjuvants in vaccine formulations. This is particularly relevant for developing vaccines that require improved efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Impact on Activity
Benzyl GroupEnhances lipophilicity and cellular permeability
Dimethyl SubstituentsModulates receptor interactions and binding affinities
Propoxy GroupInfluences solubility and bioavailability

This table summarizes how specific structural features contribute to the biological activity of the compound.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study investigated its anti-inflammatory properties in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and pain scores compared to control groups .
  • Case Study 2 : Research on its use as an immunoadjuvant showed enhanced antibody responses in murine models when combined with standard vaccine components. This suggests its potential for improving vaccine efficacy .

Mechanism of Action

The mechanism by which N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide exerts its effects depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

The following analysis compares N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide with structurally or functionally related sulfonamides, focusing on substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Synthesis Yield Applications/Properties
This compound C₁₉H₂₅NO₃S 347.48 g/mol 2-propoxy, 4,5-dimethyl Low (lipophilic) Not reported Potential enzyme inhibitor, membrane-permeable agent
N-Benzyl-4,5-dihydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-sulfonamide (9i) C₂₀H₁₆F₃NO₅S 439.41 g/mol 4',5-dihydroxy, 4'-trifluoromethoxy Moderate (polar) 72% Cell-permeable allosteric inhibitor
N-Benzyl-4,4’-bipyridine sulfonamide Not provided Not reported 4,4’-bipyridine High (polar) Not reported Electrochemical sensor for H₂O₂/O₂ detection

Key Comparisons:

Substituent Effects on Physicochemical Properties Lipophilicity vs. Polarity: The dimethyl and propoxy groups in the target compound enhance lipophilicity, favoring membrane permeability, whereas the dihydroxy and trifluoromethoxy groups in compound 9i increase polarity, improving aqueous solubility . Electron-Withdrawing vs. In contrast, the propoxy and methyl groups in the target compound are electron-donating, which may alter reactivity in catalytic or binding interactions.

Synthetic Strategies Compound 9i was synthesized via demethylation using BBr₃, a harsh deprotection method suitable for phenolic ethers . For the target compound, milder alkylation or sulfonylation protocols may be employed to introduce the propoxy and methyl groups without compromising sensitive functionalities.

Applications Biological Activity: Compound 9i demonstrated efficacy as a cell-permeable inhibitor, likely due to its balanced solubility and trifluoromethoxy-enhanced stability . Electrochemical Sensors: N-Benzyl-4,4’-bipyridine sulfonamide derivatives exhibit anti-fouling properties in sensors .

Structural and Analytical Considerations

Accurate structural determination of sulfonamides like this compound relies on crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization . These tools ensure precise bond-length and angle measurements, critical for understanding substituent effects on molecular conformation.

Biological Activity

N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds. Its structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₉N₁O₂S
  • Molecular Weight : 295.39 g/mol

The compound features a benzene ring substituted with a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Properties

Sulfonamides, including this compound, have been studied for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. The inhibition constants (KIs) for various sulfonamides against different bacterial strains can vary significantly. For example, KIs for some related compounds have been reported in the low nanomolar range, indicating potent antimicrobial activity .

Enzyme Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are important for various physiological processes. In vitro studies indicate that certain derivatives exhibit strong inhibition against human carbonic anhydrases (hCA I and hCA II), with KIs ranging from 1.5 to 75 nM . This inhibition profile suggests that this compound could be explored for conditions where CA modulation is beneficial.

Cytotoxicity and Cell Viability

Research on related compounds has demonstrated their effects on cell viability under stress conditions. For instance, studies on benzamide analogs have shown protective effects against endoplasmic reticulum (ER) stress-induced cell death in pancreatic β-cells . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable protective effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Folate Synthesis Inhibition : Sulfonamides typically inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.
  • Carbonic Anhydrase Inhibition : The compound's ability to inhibit CAs may contribute to its therapeutic effects in conditions like glaucoma or edema .
  • Cellular Stress Response Modulation : By potentially protecting against ER stress, the compound could enhance cell survival in pathological conditions.

Research Findings and Case Studies

StudyFindings
Identified novel scaffolds with β-cell protective activity; similar compounds showed significant cytoprotection against ER stress.
Reported strong inhibition of hCA I and II by related sulfonamides; suggested potential applications in treating CA-associated diseases.
Eco-friendly synthesis methods developed for sulfonamide compounds; emphasized the importance of structure-activity relationships in drug design.

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